molecular formula C21H25N3O4 B11564143 4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11564143
M. Wt: 383.4 g/mol
InChI Key: ULDBPOYOIVAXHR-CJLVFECKSA-N
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Description

4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a heptyloxy group attached to a benzene ring, and a nitrophenylmethylidene group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-(heptyloxy)benzohydrazide and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aminobenzene derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(heptyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both the heptyloxy and nitrophenylmethylidene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

4-heptoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H25N3O4/c1-2-3-4-5-6-15-28-20-13-9-18(10-14-20)21(25)23-22-16-17-7-11-19(12-8-17)24(26)27/h7-14,16H,2-6,15H2,1H3,(H,23,25)/b22-16+

InChI Key

ULDBPOYOIVAXHR-CJLVFECKSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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